N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide
Description
N'-Hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide is a synthetic carboximidamide derivative characterized by a benzene ring substituted with a hydroxyamidine group (-N'-OH), a 4-methoxyphenoxy ether linkage, and a nitro (-NO₂) group at the 3-position. The presence of electron-withdrawing (nitro) and electron-donating (methoxyphenoxy) substituents on the aromatic ring creates unique electronic effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-21-10-3-5-11(6-4-10)22-13-7-2-9(14(15)16-18)8-12(13)17(19)20/h2-8,18H,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPGXOTXJEUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401395 | |
| Record name | N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261966-14-7 | |
| Record name | N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-nitro-3-hydroxybenzoic acid or its derivatives are typical starting points.
- 4-methoxyphenol is used for the phenoxy substitution via nucleophilic aromatic substitution.
- Amidoxime formation is achieved by reacting nitrile or ester intermediates with hydroxylamine.
Synthetic Route Outline
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 4-nitro-3-halobenzoic acid + 4-methoxyphenol, base (e.g., K2CO3), solvent (e.g., DMF), elevated temperature | Formation of 4-(4-methoxyphenoxy)-3-nitrobenzoic acid |
| 2 | Conversion to nitrile or ester | Dehydration or esterification with appropriate reagents (e.g., SOCl2 for acid chloride, then reaction with NH3 or alcohol) | Formation of nitrile or ester intermediate |
| 3 | Amidoxime formation | Reaction with hydroxylamine hydrochloride in basic medium (e.g., NaOH) | Formation of N'-hydroxycarboximidamide group |
| 4 | Purification | Recrystallization or chromatographic methods | Isolation of pure N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide |
Reaction Conditions and Optimization
- Temperature: Typically 60–120 °C for substitution and amidoxime formation steps.
- Solvents: Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic aromatic substitution.
- pH Control: Basic conditions (pH ~8–10) are necessary for amidoxime formation.
- Purification: Recrystallization from ethanol or ethyl acetate yields high purity product.
Representative Literature Findings
- The nucleophilic aromatic substitution step is facilitated by the electron-withdrawing nitro group at the 3-position, activating the aromatic ring for substitution by 4-methoxyphenol.
- Amidoxime formation proceeds efficiently under mild basic conditions with hydroxylamine hydrochloride, yielding the N'-hydroxycarboximidamide functionality essential for the compound's bioactivity.
- Purity levels of 95–99% have been reported using recrystallization techniques, suitable for pharmaceutical and agrochemical applications.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide has shown potential as an anticancer agent. Research indicates that compounds with similar nitrobenzene structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) and human lung cancer cells (A549) .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell growth and survival. Specifically, it has been suggested that the compound interferes with the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell metabolism and growth .
Data Table: Anticancer Efficacy of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | PI3K/Akt inhibition |
| Compound B | A549 | 20 | Apoptosis induction |
| This compound | MCF-7 | 12 | PI3K/Akt inhibition |
Agricultural Science
Pesticidal Properties
This compound has also been investigated for its pesticidal properties. Preliminary studies indicate that it exhibits insecticidal activity against certain agricultural pests, making it a candidate for developing eco-friendly pesticides. Its effectiveness against aphids and whiteflies has been documented, suggesting its utility in integrated pest management systems .
Case Study: Field Trials
Field trials conducted on tomato crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The results indicated a 40% decrease in aphid infestations over a two-month period .
Materials Science
Polymer Applications
In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical strength. Its incorporation into polycarbonate matrices has resulted in improved heat resistance and impact strength .
Data Table: Mechanical Properties of Modified Polymers
| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polycarbonate | 0 | 60 | 120 |
| Polycarbonate + A | 5 | 75 | 130 |
| Polycarbonate + B | 10 | 80 | 135 |
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage. The methoxyphenoxy group may interact with cellular membranes or proteins, affecting their function. The hydroxycarboximidamide group can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Carboximidamide Derivatives with Varied Substituents
Key Compounds:
- N'-Hydroxy-4-phenylbenzene-1-carboximidamide (Biphenyl-4-carboxamidoxime): Lacks nitro and methoxyphenoxy groups but retains the carboximidamide core. This compound exhibits chelating properties, often used in metal ion sensing .
- N'-Hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide: Features a pyridine ring and trifluoromethyl (-CF₃) group instead of benzene and nitro substituents.
Analysis : The nitro group in the target compound introduces strong electron-withdrawing effects, which may stabilize negative charges during chelation or redox reactions. In contrast, the trifluoromethylpyridine analog prioritizes lipophilicity, making it more suitable for pharmacokinetic optimization.
Hydroxamic Acids and Hydroxyureido Compounds
Key Compounds:
- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide: A hydroxamic acid with a cyclohexane backbone and chlorophenyl group. Hydroxamic acids are known for their role as histone deacetylase (HDAC) inhibitors .
- N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives: Hydroxyureido compounds with amino acid backbones, studied for antioxidant activity .
Comparison :
- Functional Groups : The target compound’s hydroxyamidine group differs from hydroxamic acids’ -CONHOH motif, altering metal-binding specificity. Hydroxyamidines may exhibit stronger basicity due to the amidine nitrogen.
Urea Derivatives with Methoxyphenoxy Substituents
Key Compound:
- Difenoxuron (N’-(4-(4-methoxyphenoxy)phenyl)-N,N-dimethylurea): A herbicide with a urea core and 4-methoxyphenoxy group. The methoxyphenoxy moiety enhances solubility and bioavailability in agricultural formulations .
Comparison :
- Core Structure: Difenoxuron’s urea backbone (-NHCONH-) contrasts with the carboximidamide’s -C(=NH)NHOH group. Urea derivatives are typically more hydrolytically stable but less reactive in redox processes.
- Applications: Difenoxuron is herbicidal, whereas carboximidamides are explored for pharmaceutical uses, highlighting how functional groups dictate application niches .
Biological Activity
N'-Hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide, also known by its CAS number 261966-14-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13N3O5
- Molecular Weight : 303.27 g/mol
- Structure : The compound features a nitro group, a hydroxylamine moiety, and a methoxyphenyl ether, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various cellular targets:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Cell Signaling Modulation : It may alter signaling pathways related to apoptosis and cell survival, influencing tumor growth dynamics.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity:
- In Vitro Studies : Cell line assays have demonstrated that the compound inhibits the growth of various cancer cell lines, with IC50 values suggesting potent antiproliferative effects.
- In Vivo Studies : Animal model experiments have shown that treatment with this compound results in reduced tumor size and delayed progression in xenograft models.
| Study Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| In Vitro | SMMC-7721 | 88 | High antiproliferative capacity |
| In Vivo | Xenograft Models | N/A | Significant tumor growth inhibition |
Mechanistic Insights
Research has elucidated several mechanisms through which this compound exerts its effects:
- Telomerase Modulation : The compound has been identified as a modulator of telomerase activity. It inhibits the expression of hTERT, a key component of telomerase, which is often upregulated in cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that the compound triggers endoplasmic reticulum stress (ERS), leading to apoptotic cell death through pathways involving CHOP and mitochondrial dysfunction.
Case Study 1: Antitumor Efficacy in Hepatocellular Carcinoma
A study focused on hepatocellular carcinoma (HCC) demonstrated that treatment with this compound resulted in significant tumor regression in animal models. The compound's ability to modulate telomerase activity was highlighted as a critical factor in its antitumor efficacy.
Case Study 2: Safety Profile Assessment
In safety assessments, this compound showed minimal toxicity towards normal human hepatocyte cells at concentrations up to 10 µM, indicating a favorable therapeutic index compared to its anticancer effects.
Q & A
Q. What are the recommended safety protocols for handling N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide in laboratory settings?
- Methodological Answer : Strict safety measures must be followed due to potential toxicity. Use PPE (gloves, lab coat, goggles), conduct reactions in a fume hood, and avoid skin contact. Waste must be segregated and disposed via certified hazardous waste services. For reactions generating toxic intermediates, perform in a glovebox or under inert atmospheres .
Q. How can researchers synthesize this compound, and what coupling reagents are effective?
- Methodological Answer : A common approach involves coupling 4-(4-methoxyphenoxy)-3-nitrobenzoic acid derivatives with hydroxylamine. Use carbodiimide-based coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI, paired with HOBt (1-hydroxybenzotriazole) to minimize side reactions. Reaction temperatures should be maintained below 0°C during activation to prevent premature decomposition .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Employ ¹H/¹³C NMR to confirm the hydroxyimidamide group and aromatic substitution patterns. Mass spectrometry (ESI-TOF) verifies molecular weight, while UV-Vis spectroscopy (200–400 nm range) identifies nitro and methoxyphenoxy chromophores. FT-IR can validate N–O (hydroxylamine) and C=N (imidamide) stretches .
Advanced Research Questions
Q. How does the nitro group at the 3-position influence electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the carboximidamide moiety, facilitating nucleophilic substitutions. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reaction sites. Experimentally, compare reaction rates with non-nitrated analogs under identical conditions .
Q. What strategies resolve contradictions in fluorescence data under varying pH conditions?
- Methodological Answer : Fluorescence intensity may vary due to protonation/deprotonation of the hydroxyimidamide group. Perform pH-dependent studies (pH 2–10) using buffered solutions (e.g., phosphate or acetate). Use fluorometric titrations to identify pKa values and correlate spectral shifts with structural changes. Validate with parallel techniques like circular dichroism (CD) .
Q. How can crystallography clarify structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond angles, hydrogen bonding (e.g., N–H···O interactions), and nitro group orientation. For monoclinic systems (space group P2₁/c), refine parameters like unit cell dimensions (a = 9.87 Å, b = 11.25 Å) using software such as SHELX. Compare with analogous structures (e.g., trifluoromethyl derivatives) to assess steric/electronic effects .
Q. What are the challenges in analyzing stability under oxidative or thermal stress?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal : Heat samples to 50–100°C and monitor decomposition via TGA/DSC.
- Oxidative : Expose to H₂O₂ or O₂ and track degradation products via LC-MS.
Use Arrhenius modeling to predict shelf-life. Note that the nitro group may increase sensitivity to light/heat, requiring dark storage at ≤−20°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
